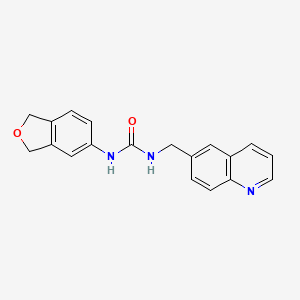![molecular formula C14H16N4O2 B7678527 1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea](/img/structure/B7678527.png)
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea, also known as MP-10, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MP-10 is a pyrimidine-based compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Wirkmechanismus
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound reduces the production of pyrimidine nucleotides, which are required for DNA replication and cell proliferation. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, the compound inhibits the activity of DHODH, leading to reduced pyrimidine nucleotide synthesis. Physiologically, this compound has been found to inhibit cancer cell growth and proliferation, as well as reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea has several advantages for lab experiments, including its high purity and yield, as well as its specificity for DHODH inhibition. However, the compound has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for 1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea research, including the development of more potent and selective inhibitors of DHODH, as well as the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential clinical use.
Synthesemethoden
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-methoxybenzylamine with ethyl carbamate and then with 2-chloro-4,6-dimethoxypyrimidine. The multi-step synthesis method involves the reaction of 2-methoxybenzylamine with ethyl carbamate, followed by the reaction with 4,6-dimethoxypyrimidine-2-thiol and then with methyl isocyanate. Both methods have been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea has been studied for its potential therapeutic applications, including its anti-cancer and anti-inflammatory properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(9-11-5-3-4-6-12(11)20-2)14(19)17-13-7-8-15-10-16-13/h3-8,10H,9H2,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBUGVHRHHKJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)

![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)

![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)

![2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)

![5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7678510.png)
![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
![Methyl 2-[4-[(2-chloro-3-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678518.png)
